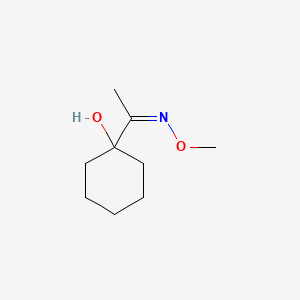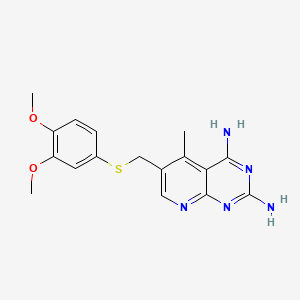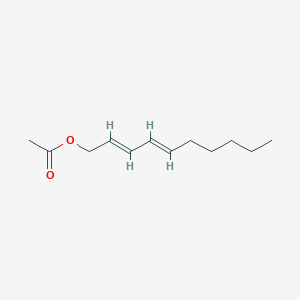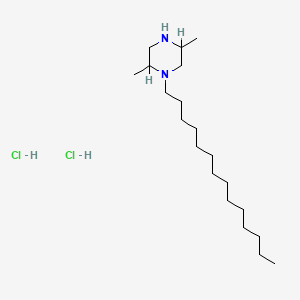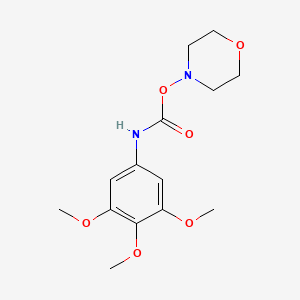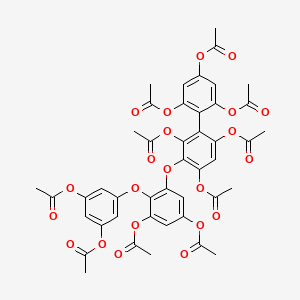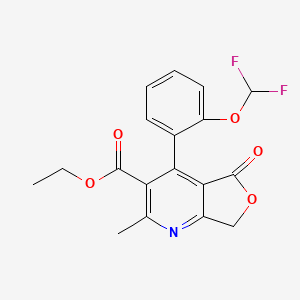
(2E)-2-Pentadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a double bond between the second and third carbon atoms in its fifteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2E)-2-Pentadecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-pentadecanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the double bond.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-2-Pentadecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into pentadecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Pentadecane.
Substitution: Dihalogenated alkanes.
Applications De Recherche Scientifique
(2E)-2-Pentadecene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of (2E)-2-Pentadecene involves its interaction with various molecular targets. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
1-Pentadecene: Another alkene with a double bond at the first carbon atom.
2-Hexadecene: A similar compound with a sixteen-carbon chain and a double bond at the second carbon atom.
Uniqueness: (2E)-2-Pentadecene is unique due to its specific double bond position, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other alkenes with similar carbon chain lengths.
Propriétés
Numéro CAS |
74392-36-2 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
(E)-pentadec-2-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5H,4,6-15H2,1-2H3/b5-3+ |
Clé InChI |
PIKNPBDDTPJRGQ-HWKANZROSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/C |
SMILES canonique |
CCCCCCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


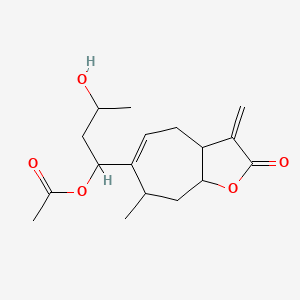
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

